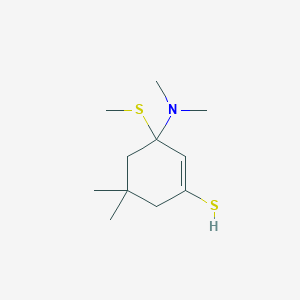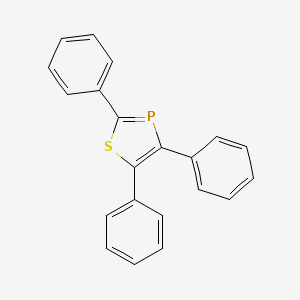
2,4,5-Triphenyl-1,3-thiaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triphenyl-1,3-thiaphosphole is an organophosphorus compound characterized by a thiaphosphole ring substituted with three phenyl groups at the 2, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-1,3-thiaphosphole typically involves the reaction of a suitable phosphine precursor with sulfur and phenyl-substituted reagents. One common method includes the cyclization of a phosphine sulfide with phenyl-substituted acetylenes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on ensuring the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Triphenyl-1,3-thiaphosphole can undergo various chemical reactions, including:
Oxidation: The thiaphosphole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiaphosphole ring to its corresponding phosphine derivative.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Triphenyl-1,3-thiaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, particularly in the development of new pharmaceuticals and therapeutic agents.
Industry: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2,4,5-Triphenyl-1,3-thiaphosphole exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
In Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light-emitting processes.
In Biological Systems: Its potential bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors, though detailed mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Triphenyl-1,3-phosphole: Similar structure but lacks the sulfur atom, leading to different electronic properties.
2,4,5-Triphenyl-1,3-oxaphosphole: Contains an oxygen atom instead of sulfur, affecting its reactivity and applications.
2,4,5-Triphenyl-1,3-selenaphosphole:
Uniqueness: 2,4,5-Triphenyl-1,3-thiaphosphole is unique due to the presence of the sulfur atom in the thiaphosphole ring, which imparts distinct electronic and chemical properties compared to its oxygen and selenium analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Eigenschaften
CAS-Nummer |
113347-85-6 |
|---|---|
Molekularformel |
C21H15PS |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2,4,5-triphenyl-1,3-thiaphosphole |
InChI |
InChI=1S/C21H15PS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
IPCFAHIPZZLNFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


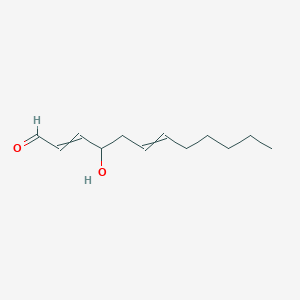
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
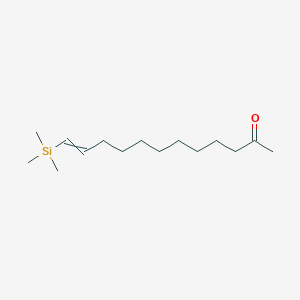
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
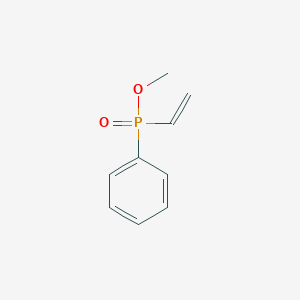
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
